An In-Depth Technical Guide to 5-chloro-1H-benzo[d]oxazine-2,4-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-chloro-1H-benzo[d]oxazine-2,4-dione: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-chloro-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Also known by its synonym, 5-chloroisatoic anhydride, this molecule serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document will delve into its fundamental properties, synthesis methodologies, chemical reactivity, and known biological activities, offering field-proven insights for its application in research and development.
Core Molecular Characteristics
5-chloro-1H-benzo[d]oxazine-2,4-dione is a bicyclic organic compound featuring a benzene ring fused to an oxazine-dione ring system, with a chlorine substituent at the 5-position.[1] Its molecular formula is C₈H₄ClNO₃.[1] The presence of the anhydride-like functionality within the heterocyclic ring imparts a high degree of reactivity, making it a valuable electrophilic building block in organic synthesis.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of 5-chloro-1H-benzo[d]oxazine-2,4-dione is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClNO₃ | [1] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| CAS Number | 20829-96-3 | [3] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 272.5-272.9 °C, ~300 °C (decomposes) | [3][4] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |
| XLogP3 (Predicted) | 1.6 | [3] |
| Solubility | Slightly soluble in DMSO | [4] |
| pKa (Predicted) | 9.76 ± 0.20 | [4] |
Synthesis of the 5-chloro-1H-benzo[d]oxazine-2,4-dione Scaffold
The synthesis of 1H-benzo[d][5][6]oxazine-2,4-diones can be achieved through various synthetic routes, often starting from substituted anthranilic acids.[7] The choice of starting material and cyclizing agent is critical for achieving high yields and purity.
General Synthetic Approach
A common and effective method for the synthesis of the constitutional isomer, 6-chloro-1H-benzo[d][5][6]oxazine-2,4-dione, involves the reaction of 2-amino-5-chlorobenzoic acid with triphosgene.[6] This protocol can be adapted for the synthesis of the target 5-chloro isomer by starting with 2-amino-6-chlorobenzoic acid. The causality behind using triphosgene lies in its ability to act as a safer and more convenient phosgene equivalent for the formation of the carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to form the desired oxazine-dione ring.
Caption: Proposed synthetic workflow for 5-chloro-1H-benzo[d]oxazine-2,4-dione.
Illustrative Experimental Protocol (Adapted from a related synthesis)
The following is a detailed, step-by-step methodology adapted from the synthesis of the 6-chloro isomer, which serves as a robust starting point for any researcher aiming to synthesize the 5-chloro analog.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-6-chlorobenzoic acid (0.1 mol) and 1,2-dichloroethane (200 mL).
-
Reagent Addition: While stirring, heat the mixture to 80°C. Slowly add a solution of triphosgene (0.21 mol) in 1,2-dichloroethane (100 mL) dropwise to the reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, continue to heat and stir the reaction mixture at 80°C for 3 hours to ensure complete conversion to the product.
-
Workup and Isolation: Cool the reaction mixture to room temperature in an ice water bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold 1,2-dichloroethane or diethyl ether) to remove any unreacted starting materials and soluble impurities, and dry under vacuum.
This self-validating protocol should yield the desired product in high purity, which can be confirmed by standard analytical techniques such as NMR, IR, and melting point determination.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-chloro-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its carbonyl groups and the potential for nucleophilic aromatic substitution of the chlorine atom. The anhydride-like moiety is susceptible to ring-opening reactions upon treatment with various nucleophiles.[1]
Caption: Key reaction pathways of 5-chloro-1H-benzo[d]oxazine-2,4-dione.
Ring-Opening Reactions with Nucleophiles
The most prominent reaction of 5-chloro-1H-benzo[d]oxazine-2,4-dione is its reaction with nucleophiles, which leads to the opening of the oxazine ring. This reactivity is the cornerstone of its utility in the synthesis of a diverse range of heterocyclic compounds and other bioactive molecules.
-
Reaction with Amines: Treatment with primary or secondary amines results in the formation of 2-amino-6-chlorobenzamides.[1] This reaction is particularly useful for the synthesis of precursors to quinazolinones and other nitrogen-containing heterocycles. A detailed example is the reaction of the N-methylated analog with glycine, which proceeds via nucleophilic attack of the amine on one of the carbonyl carbons, followed by decarboxylation.[8]
-
Reaction with Alcohols: In the presence of a base or under acidic conditions, alcohols can react with 5-chloro-1H-benzo[d]oxazine-2,4-dione to yield 2-amino-6-chlorobenzoates.[1]
N-Alkylation
The nitrogen atom of the oxazine ring can be alkylated, as demonstrated by the synthesis of 5-chloro-1-methyl-1H-benzo[d][5][6]oxazine-2,4-dione from 5-chloroisatoic anhydride and iodomethane in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] This allows for the introduction of various substituents at the N-1 position, further diversifying the range of accessible derivatives.
Biological Activities and Therapeutic Potential
Derivatives of 1H-benzo[d][5][6]oxazine-2,4-dione are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][7] This makes 5-chloro-1H-benzo[d]oxazine-2,4-dione a scaffold of high interest for drug discovery programs.
Anticancer Activity
Preliminary studies have indicated that certain oxazine derivatives may possess cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action for some benzoxazine derivatives include:
-
Inhibition of DNA-PK: Some novel benzoxazines have been shown to act as radiosensitizing agents by inhibiting the DNA-dependent protein kinase (DNA-PK), which is crucial for the repair of DNA double-strand breaks. This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.
-
Downregulation of c-Myc: Other benzoxazinone derivatives have been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc oncogene.[7]
The antiproliferative activity of 2-acetamidobenzamides synthesized from 5-chloroisatoic anhydride has been demonstrated against certain tumor cell lines, highlighting the potential of this scaffold in cancer research.[4]
Antimicrobial Properties
The broader class of benzoxazine derivatives has been reported to possess antimicrobial and antifungal properties.[1] The salicylanilide core, which can be accessed from 5-chloro-1H-benzo[d]oxazine-2,4-dione through reaction with anilines, is a well-known pharmacophore with documented antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[9]
Safety and Handling
As a reactive chemical intermediate, 5-chloro-1H-benzo[d]oxazine-2,4-dione should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: It is classified as an irritant to the skin and eyes and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.[3]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3]
Conclusion
5-chloro-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with its rich reactivity, makes it an attractive starting material for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of further research into this promising scaffold. This guide provides a solid foundation for researchers and scientists to explore the full potential of 5-chloro-1H-benzo[d]oxazine-2,4-dione in their scientific endeavors.
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